Selective Dual hAChE/hBChE Inhibition: Geissoschizoline vs. Geissospermine
Geissoschizoline exhibits a distinct cholinesterase inhibition profile compared to its analog geissospermine. While geissospermine is a selective inhibitor of only human butyrylcholinesterase (hBChE), geissoschizoline acts as a non-selective inhibitor of both hBChE and human acetylcholinesterase (hAChE) [1]. This dual activity is a critical differentiator for research into multi-target Alzheimer's disease therapies, as both enzymes are implicated in cholinergic dysfunction [1].
| Evidence Dimension | Inhibition of human cholinesterases (AChE and BChE) |
|---|---|
| Target Compound Data | Geissoschizoline: hAChE IC50 = 20.40 ± 0.93 µM; hBChE IC50 = 10.21 ± 0.01 µM |
| Comparator Or Baseline | Geissospermine: Inhibits only hBChE (selective) |
| Quantified Difference | Geissoschizoline inhibits both AChE and BChE; Geissospermine inhibits only BChE. |
| Conditions | In vitro enzymatic assays using human AChE and BChE. |
Why This Matters
Procurement of geissospermine would result in a complete loss of AChE inhibitory activity, a key therapeutic target in Alzheimer's disease, rendering it unsuitable for multi-target research where dual cholinesterase inhibition is desired.
- [1] Lima JA, et al. Geissoschizoline, a promising alkaloid for Alzheimer's disease: Inhibition of human cholinesterases, anti-inflammatory effects and molecular docking. Bioorg Chem. 2020;104:104215. doi: 10.1016/j.bioorg.2020.104215. View Source
